2-(4-(Bromomethyl)phenyl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFXASHSMFIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 2 4 Bromomethyl Phenyl Propan 2 Ol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comscitepress.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions. amazonaws.com
Disconnection of the Bromomethyl Moiety
A primary disconnection strategy involves the bromomethyl group. This functional group can be introduced through the bromination of a methyl group at the benzylic position. This leads to the precursor 2-(4-methylphenyl)propan-2-ol (B75277) . This transformation is typically achieved using N-bromosuccinimide (NBS) with a radical initiator. chadsprep.com
Disconnection of the Propan-2-ol Functionality
The 2-phenylpropan-2-ol moiety can be disconnected at the carbon-carbon bond between the phenyl ring and the tertiary alcohol carbon. This disconnection points to a Grignard reaction between a phenyl Grignard reagent and acetone (B3395972). vedantu.comyoutube.comyoutube.com Alternatively, it can be viewed as the addition of two methyl groups to a carbonyl, suggesting a reaction with a methyl Grignard reagent on a suitable phenyl ketone.
Strategic Disconnections on the Phenyl Ring
Further disconnections on the phenyl ring itself can be considered. For instance, the entire substituted phenyl ring can be built through electrophilic aromatic substitution reactions. A Friedel-Crafts acylation of a substituted benzene (B151609) derivative could be a viable approach. wisc.edulibretexts.orgmasterorganicchemistry.com However, controlling the regioselectivity to obtain the desired para-substituted product is a critical consideration. libretexts.org
Precursor Synthesis and Starting Material Considerations
The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors.
Synthesis of 4-(Hydroxymethyl)phenyl-substituted Precursors
An alternative to the benzylic bromination of a methyl group is the conversion of a hydroxymethyl group to a bromomethyl group. This would involve the synthesis of 2-(4-(hydroxymethyl)phenyl)propan-2-ol . This precursor could potentially be synthesized from 4-(hydroxymethyl)bromobenzene via a Grignard reaction with acetone. The subsequent conversion of the primary alcohol to the bromide can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Preparation of 2-Phenylpropan-2-ol Scaffolds
The core 2-phenylpropan-2-ol scaffold is central to the synthesis. Two primary methods for its formation are the Grignard reaction and Friedel-Crafts acylation.
Grignard Reaction: The reaction of a Grignard reagent with a ketone is a classic and versatile method for forming tertiary alcohols. vedantu.comyoutube.comncert.nic.in For the synthesis of 2-(4-methylphenyl)propan-2-ol , the reaction of 4-methylphenylmagnesium bromide (formed from 4-bromotoluene (B49008) and magnesium) with acetone is a direct and efficient route. chegg.com
| Reactants | Product | Reaction Type |
| 4-Bromotoluene, Mg, Acetone | 2-(4-Methylphenyl)propan-2-ol | Grignard Reaction |
| Toluene (B28343), Acetyl chloride, AlCl₃ | 4-Methylacetophenone | Friedel-Crafts Acylation |
| 4-Methylacetophenone, CH₃MgBr | 2-(4-Methylphenyl)propan-2-ol | Grignard Reaction |
| 2-(4-Methylphenyl)propan-2-ol, NBS | 2-(4-(Bromomethyl)phenyl)propan-2-ol | Benzylic Bromination |
Friedel-Crafts Acylation: Another powerful method for forming carbon-carbon bonds on an aromatic ring is the Friedel-Crafts acylation. wisc.edulibretexts.orgmasterorganicchemistry.com Toluene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 4-methylacetophenone. youtube.comscribd.com The methyl group of toluene is an ortho-, para-director, and due to steric hindrance, the para-product is often favored. libretexts.org The resulting ketone can then be treated with a methyl Grignard reagent (CH₃MgBr) to afford 2-(4-methylphenyl)propan-2-ol . youtube.com
Synthesis of 2-(4-methylphenyl)propan-2-ol
A common and efficient pathway to 2-(4-methylphenyl)propan-2-ol begins with toluene, a readily available aromatic hydrocarbon. This multi-step synthesis involves the introduction of an acetyl group onto the aromatic ring, followed by the addition of a second methyl group to the carbonyl, creating the tertiary alcohol.
The initial step is a Friedel-Crafts acylation of toluene. wisc.edulibretexts.org In this electrophilic aromatic substitution reaction, toluene is treated with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). wisc.eduscribd.com The methyl group of toluene is an ortho-, para-directing group; however, due to steric hindrance from the methyl group, the acylation predominantly occurs at the para position, yielding 4-methylacetophenone as the major product. libretexts.orgchemguide.co.uk
The subsequent step involves a Grignard reaction to convert the ketone functionality of 4-methylacetophenone into a tertiary alcohol. udel.edumnstate.edu The ketone is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide or methylmagnesium iodide), which is prepared by reacting magnesium metal with a methyl halide. udel.edugoogle.com The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methylacetophenone. An acidic workup then protonates the resulting alkoxide to furnish the final product, 2-(4-methylphenyl)propan-2-ol. udel.edu
Table 1: Synthesis of 2-(4-methylphenyl)propan-2-ol
| Step | Reaction | Reactants | Catalyst/Reagents | Key Transformation |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Toluene, Acetyl Chloride/Acetic Anhydride | AlCl₃ | Formation of 4-methylacetophenone |
| 2 | Grignard Reaction | 4-methylacetophenone, Methylmagnesium Halide | Diethyl ether (solvent), Acidic workup | Conversion of ketone to tertiary alcohol |
Direct Bromination Methodologies
With the 2-(4-methylphenyl)propan-2-ol precursor in hand, the next critical step is the selective bromination of the benzylic methyl group to yield the target compound, this compound. This transformation requires conditions that favor radical substitution at the benzylic position while leaving the aromatic ring and the tertiary alcohol functionality intact.
Radical Bromination Techniques on Methyl Groups
Radical bromination is the method of choice for introducing a bromine atom at the benzylic position due to the enhanced stability of the intermediate benzylic radical. libretexts.org
The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction , which employs N-bromosuccinimide (NBS) as the brominating agent. mychemblog.comchadsprep.com NBS is a convenient and selective source of bromine radicals, especially for allylic and benzylic positions. libretexts.orgnp-mrd.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), to minimize ionic side reactions. commonorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is generated in situ from the reaction of NBS with trace amounts of hydrogen bromide (HBr) produced during the reaction. chadsprep.comyoutube.com This low concentration of Br₂ disfavors electrophilic addition to the aromatic ring. chadsprep.com
The initiation of the radical chain reaction is crucial for the success of NBS bromination. This is typically achieved by the addition of a radical initiator, which decomposes upon heating or irradiation to generate radicals. mychemblog.com Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide . commonorganicchemistry.comnih.gov
AIBN decomposes upon heating (around 60-80 °C) to produce two cyanopropyl radicals and a molecule of nitrogen gas. These radicals can then abstract a bromine atom from Br₂ to generate a bromine radical, which propagates the chain reaction.
Benzoyl peroxide also decomposes upon heating to form two benzoyloxy radicals. These can then either abstract a hydrogen atom from the substrate or lose carbon dioxide to form phenyl radicals, which can then initiate the chain reaction.
The mechanism proceeds through a radical chain process:
Initiation: The radical initiator decomposes to form initial radicals. These radicals react with Br₂ to generate bromine radicals (Br•). mychemblog.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-(4-methylphenyl)propan-2-ol, forming a resonance-stabilized benzylic radical and HBr. libretexts.org This benzylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain. mychemblog.com
Termination: The reaction is terminated by the combination of any two radical species.
In recent years, photocatalytic methods have emerged as a greener and more efficient alternative for benzylic bromination. These methods often utilize visible light to initiate the radical reaction, allowing for milder reaction conditions. While specific examples for this compound are not extensively documented, the general principle involves the use of a photocatalyst that, upon light absorption, can initiate the radical chain process. This can be achieved through various mechanisms, including the generation of bromine radicals from a bromine source.
Regioselectivity and Chemoselectivity in Bromination Reactions
The successful synthesis of this compound hinges on the high degree of selectivity in the bromination step.
Regioselectivity: The preference for bromination at the benzylic position over the aromatic ring is a key feature of radical halogenation. Electrophilic aromatic substitution, which would lead to bromination of the benzene ring, is disfavored under radical conditions and with the low concentration of Br₂ provided by NBS. chadsprep.com The benzylic C-H bonds are significantly weaker than the aromatic C-H bonds, and the resulting benzylic radical is stabilized by resonance with the aromatic ring, making it the kinetically and thermodynamically favored site of radical attack. libretexts.org
Chemoselectivity: The reaction must also be selective for the benzylic methyl group in the presence of the tertiary hydroxyl group. The hydroxyl group is generally unreactive under radical conditions. While NBS can be used for the oxidation of alcohols under certain conditions, the standard Wohl-Ziegler conditions (non-polar solvent, radical initiator) strongly favor radical substitution at the benzylic position.
Table 2: Key Reagents and Conditions for Benzylic Bromination
| Reagent/Condition | Role | Typical Application |
|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine radical source | Selective benzylic and allylic bromination |
| Azobisisobutyronitrile (AIBN) | Radical initiator | Initiates radical chain reaction upon heating |
| Benzoyl Peroxide | Radical initiator | Initiates radical chain reaction upon heating |
| Carbon Tetrachloride (CCl₄) | Solvent | Non-polar solvent favoring radical reactions |
| Light (hν) / Heat (Δ) | Energy source | Initiates decomposition of radical initiators |
Optimization of Reaction Conditions for Bromomethyl Formation
The synthesis of this compound often involves the benzylic bromination of a suitable precursor, typically 2-(p-tolyl)propan-2-ol. This reaction proceeds via a free radical mechanism. The optimization of this key step is crucial for achieving high yield and selectivity, primarily by preventing side reactions such as dibromination or ring bromination.
A widely used method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source. researchgate.net This approach is favored over using elemental bromine because it allows for a low, steady concentration of bromine radicals, which enhances selectivity for the desired monobrominated product. The reaction is typically initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means using UV or visible light. researchgate.net
The choice of solvent is critical. While traditionally toxic solvents like carbon tetrachloride (CCl₄) and dichloromethane (B109758) were used, research has shifted towards safer alternatives like acetonitrile. researchgate.net Temperature control is also vital; reactions are often run at the reflux temperature of the chosen solvent to facilitate radical initiation and propagation while minimizing thermal decomposition of reactants and products.
Recent advancements have focused on continuous flow photochemical processes. rsc.org These systems can offer improved safety and efficiency by using in-situ generated bromine from sources like NaBrO₃/HBr and recycling excess reagents. rsc.org Such setups allow for precise control over residence time, light intensity, and temperature, which can significantly enhance the product ratio of mono- to di-brominated compounds. rsc.org
Table 1: Optimization Parameters for Benzylic Bromination
| Parameter | Condition/Reagent | Purpose/Effect | Citation |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine, selective for benzylic position. | researchgate.net |
| 1,3-dibromo-5,5-dimethylhydantoin | An alternative brominating agent used in environmentally benign solvents. | researchgate.net | |
| Initiator | AIBN, Benzoyl Peroxide | Chemical radical initiators that decompose upon heating to start the reaction. | researchgate.net |
| UV/Visible Light (Photochemical) | Provides energy for homolytic cleavage of the N-Br bond (in NBS) or Br-Br bond, initiating the radical cascade. researchgate.net | ||
| Solvent | Acetonitrile | A safer, greener alternative to chlorinated solvents like CCl₄. | researchgate.net |
| Tetrahydrofuran (B95107) (THF) | An environmentally benign solvent option. | researchgate.net | |
| Temperature | Reflux | Typically required to activate chemical initiators and maintain the radical chain reaction. | |
| Process | Continuous Flow Photochemistry | Enhances safety, mass utilization, and control over reaction parameters, reducing byproducts. | rsc.org |
Alternative Synthetic Routes Involving Functional Group Interconversion
Functional group interconversion (FGI) provides a versatile toolkit for synthesizing this compound from various precursors. ub.eduimperial.ac.uk These alternative routes can offer advantages in terms of starting material availability or avoidance of sensitive reaction steps.
Conversion from Other Halogenated Analogues
The target compound can be synthesized from other halogenated precursors. A common FGI strategy is the Finkelstein reaction, which involves converting an alkyl chloride to an alkyl bromide. vanderbilt.edu In this context, 2-(4-(chloromethyl)phenyl)propan-2-ol could be treated with a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a solvent like acetone. The equilibrium is driven towards the product because sodium chloride is poorly soluble in acetone and precipitates, effectively removing it from the reaction.
Alternatively, the synthesis can start from the corresponding alcohol, (4-(2-hydroxypropan-2-yl)phenyl)methanol. This benzylic alcohol can be converted to the desired benzyl (B1604629) bromide using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). youtube.com This approach is effective but requires the prior synthesis of the diol precursor.
Reduction of Carbonyl Precursors to Secondary Alcohol
While the target molecule is a tertiary alcohol, the reduction of a ketone to a secondary alcohol is a fundamental FGI that can be part of a multi-step synthesis of related compounds or precursors. imperial.ac.uklibretexts.org For instance, a key precursor, 4'-methylacetophenone (B140295), could be reduced to form the secondary alcohol 1-(4-methylphenyl)ethanol. This alcohol could then be subjected to further reactions.
The reduction of ketones can be achieved using various hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this transformation, often in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org For less reactive ketones, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and careful handling. imperial.ac.uk Catalytic hydrogenation is another method, employing a catalyst such as platinum, palladium, or nickel with hydrogen gas.
Table 2: Common Reagents for Ketone Reduction
| Reagent | Solvent(s) | Typical Conditions | Selectivity/Notes | Citation |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Room Temperature | Mild; reduces aldehydes and ketones. | libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temp. | Powerful; reduces ketones, esters, carboxylic acids. Requires anhydrous conditions. | imperial.ac.uk |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Low Temperature (-78 °C) | Can be used for selective reductions. | imperial.ac.ukvanderbilt.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate (B1210297) | Room Temp., Elevated Pressure | Catalyst (e.g., Pd, Pt, Ni) dependent. Can also reduce C=C bonds. | imperial.ac.uk |
Grignard or Organolithium Chemistry in Propan-2-ol Formation
The formation of the tertiary propan-2-ol group is efficiently achieved using organometallic reagents such as Grignard or organolithium reagents. wikipedia.orglibretexts.org This method involves the nucleophilic addition of a carbon-based nucleophile to a ketone or ester. libretexts.org
There are two primary strategies utilizing this chemistry to construct the carbon skeleton of this compound:
Reaction of a Ketone Precursor with a Methyl Organometallic: A highly effective route involves reacting 4'-(bromomethyl)acetophenone with a methylating agent like methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). libretexts.org The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the acetophenone, and subsequent aqueous workup yields the tertiary alcohol. This approach introduces the final methyl group and the alcohol functionality in a single, high-yielding step.
Reaction of an Ester Precursor with a Methyl Organometallic: An alternative is the reaction of an ester, such as methyl 4-(bromomethyl)benzoate, with at least two equivalents of a methyl organometallic reagent. The first equivalent adds to the ester to form a ketone intermediate, which is not isolated but immediately reacts with a second equivalent to give the tertiary alcohol after workup. libretexts.org
A strategically sounder variation of the first approach involves creating the tertiary alcohol before the sensitive bromomethyl group is introduced. This involves reacting 4'-methylacetophenone with methylmagnesium bromide to synthesize 2-(p-tolyl)propan-2-ol. This stable intermediate is then subjected to benzylic bromination as described in section 2.3.3. This pathway avoids potential side reactions of the organometallic reagent with the bromomethyl group. The synthesis of the 2-phenyl-2-propanol (B165765) precursor via the Grignard reaction between phenylmagnesium bromide and acetone is a well-established method. wikipedia.orgnbinno.com
Stereochemical Control and Diastereoselectivity in Synthesis (if applicable)
This section is not applicable to the synthesis of this compound. The target molecule is achiral. The tertiary carbon atom of the propan-2-ol group is bonded to two identical methyl groups and a phenyl group. Since there are no stereocenters, considerations of stereochemical control or diastereoselectivity are not relevant to its synthesis.
Green Chemistry Approaches and Sustainable Synthetic Practices
Modern synthetic chemistry places increasing emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of this compound, particularly in the benzylic bromination step, which traditionally uses hazardous materials.
A key development is the move away from carcinogenic solvents like carbon tetrachloride. researchgate.net Acetonitrile and tetrahydrofuran (THF) are considered more environmentally benign alternatives. researchgate.netresearchgate.net Furthermore, photochemical methods that use visible light from sources like a common household lamp or LEDs can replace chemical radical initiators, reducing chemical waste and improving safety. researchgate.netrsc.org
Continuous flow chemistry offers a significant green advantage. rsc.org Performing photochemical brominations in a microstructured flow reactor enhances heat transfer, preventing thermal runaways that can be a risk in batch processes. This intensified process can lead to remarkably short residence times (as low as 15 seconds for complete conversion), higher throughput, and a reduction in the Process Mass Intensity (PMI), a key green metric. rsc.org
The choice of reagents is also central to green practices. Using N-bromosuccinimide (NBS) is generally preferred over liquid bromine for safety and handling reasons. researchgate.net Other reagents, such as 1,3-dibromo-5,5-dimethylhydantoin, have also been explored as part of greener methodologies. researchgate.net Additionally, developing catalytic systems, for example using vanadium or molybdenum salts with H₂O₂ as the primary oxidant and KBr as the bromine source, represents a move towards more sustainable catalytic processes over stoichiometric reagents. researchgate.net
Reaction Chemistry and Transformational Studies of 2 4 Bromomethyl Phenyl Propan 2 Ol
The reactivity of 2-(4-(bromomethyl)phenyl)propan-2-ol is dominated by the bromomethyl group, which functions as a benzylic halide. This classification is crucial as it imparts reaction characteristics that are distinct from simple primary alkyl halides.
Reactivity with Various Nucleophiles
The electrophilic benzylic carbon readily reacts with a wide array of nucleophiles. The presence of the tertiary alcohol on the same molecule is generally non-interfering in these reactions, unless conditions are strongly acidic, which could lead to dehydration.
Oxygen Nucleophiles: Water can act as a nucleophile, particularly in solvolysis reactions under SN1 conditions, to yield the corresponding benzyl (B1604629) alcohol derivative. Alcohols and alkoxides are effective nucleophiles for forming ethers, while carboxylate anions react to form esters at the benzylic position.
Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can serve as nucleophiles to produce primary, secondary, and tertiary amines, respectively. organic-chemistry.org Due to the high reactivity of the benzylic bromide, over-alkylation can be an issue when using ammonia or primary amines, often resulting in a mixture of products. openstax.org More controlled methods, such as the Gabriel synthesis using phthalimide (B116566) anion or the use of sodium azide (B81097) followed by reduction, provide cleaner routes to the primary amine. openstax.orglibretexts.org
Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently with the bromomethyl group to form thioethers (sulfides). researchgate.netd-nb.info These reactions are typically rapid and high-yielding.
Carbon Nucleophiles: Carbon-based nucleophiles, such as the cyanide ion (CN⁻), are effective for creating a new carbon-carbon bond, leading to the formation of a nitrile. This nitrile can be a valuable synthetic intermediate, for instance, through its hydrolysis to a carboxylic acid or reduction to a primary amine. openstax.orglibretexts.org
Formation of Ethers, Amines, Thioethers, and Alkyl/Aryl Derivatives
The reaction with various nucleophiles leads to a diverse set of derivatives, as summarized in the table below.
| Nucleophile | Reagent Example | Product Type | Reaction Name/Type |
| Oxygen | |||
| Alkoxide | Sodium ethoxide (NaOEt) | Ether | Williamson Ether Synthesis (SN2) |
| Alcohol | Methanol (B129727) (CH₃OH) | Ether | Solvolysis (SN1) |
| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Ester | Nucleophilic Substitution (SN2) |
| Nitrogen | |||
| Ammonia | NH₃ | Primary Amine (and others) | Alkylation (SN2) |
| Phthalimide anion | Potassium phthalimide | Primary Amine (after hydrolysis) | Gabriel Synthesis (SN2) |
| Azide | Sodium azide (NaN₃) | Primary Amine (after reduction) | Azide Synthesis (SN2) |
| Sulfur | |||
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | Thioether Synthesis (SN2) |
| Carbon | |||
| Cyanide | Sodium cyanide (NaCN) | Nitrile | Cyanation (SN2) |
Reactions Involving the Tertiary Alcohol Functionality
The tertiary alcohol group (propan-2-ol) on the molecule also possesses distinct reactivity, although it is generally less reactive than the bromomethyl group, particularly in nucleophilic substitution. Its reactions are characterized by the steric hindrance around the hydroxyl-bearing carbon and the stability of the corresponding tertiary carbocation.
Esterification Reactions
Esterification of the tertiary alcohol can be achieved, but the reaction conditions must be chosen carefully.
Reaction with Acyl Halides or Anhydrides: The most effective method for esterifying a sterically hindered tertiary alcohol is by using a highly reactive acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Fischer Esterification: The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is generally not suitable for tertiary alcohols. masterorganicchemistry.com The strongly acidic and high-temperature conditions would favor the E1 elimination pathway, leading to the dehydration of the alcohol to form an alkene (isopropenyl group) rather than the desired ester. youtube.com
Etherification Reactions
The synthesis of ethers from the tertiary alcohol functionality is challenging.
Williamson Ether Synthesis: This method is not directly applicable for converting the tertiary alcohol into an ether. The Williamson synthesis requires the formation of an alkoxide to act as a nucleophile, which would then attack an alkyl halide. masterorganicchemistry.com If this compound were deprotonated to form the tertiary alkoxide, it would be a strong, sterically hindered base, favoring elimination over substitution when reacting with an alkyl halide. Conversely, using the tertiary alcohol as the substrate for an SN2 reaction is not feasible due to extreme steric hindrance. ncert.nic.inmasterorganicchemistry.com
Acid-Catalyzed Dehydration: Attempting to form a symmetrical ether via acid-catalyzed dehydration is not a viable strategy. As with Fischer esterification, these conditions would strongly promote E1 elimination to yield an alkene. pressbooks.pub
Alkoxymercuration-Demercuration: An indirect method to form an ether would involve first dehydrating the tertiary alcohol to the corresponding alkene, followed by an alkoxymercuration-demercuration reaction. libretexts.org This two-step process involves reacting the alkene with an alcohol in the presence of a mercury(II) salt, followed by reduction with sodium borohydride (B1222165), to yield the Markovnikov addition product, which would be an ether. libretexts.org
Oxidation Reactions (e.g., to Ketones, Carboxylic Acids – if relevant for derivatives)
The structure of this compound features a tertiary alcohol functional group. nih.gov In organic chemistry, the oxidation of alcohols is a fundamental transformation used to produce carbonyl compounds like aldehydes, ketones, and carboxylic acids. libretexts.orgchemguide.co.uk The outcome of such a reaction is highly dependent on the substitution of the carbon atom bearing the hydroxyl group. libretexts.org
Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. libretexts.orgyoutube.com Secondary alcohols are readily oxidized to form ketones. chemguide.co.uklibretexts.org However, tertiary alcohols, such as this compound, lack a hydrogen atom on the carbinol carbon (the carbon attached to the -OH group). libretexts.org This structural feature makes them resistant to oxidation under typical reaction conditions that involve the removal of this hydrogen. libretexts.org
Attempted oxidation with common oxidizing agents like acidified potassium dichromate(VI) or chromic acid (H₂CrO₄) will generally result in no reaction. libretexts.org Under harsh, forcing conditions (e.g., strong acid and heat), tertiary alcohols can undergo degradation through carbon-carbon bond cleavage, but this is not a synthetically useful transformation for producing ketones or carboxylic acids from the parent structure. Specific studies detailing the oxidation of this compound are not prevalent in the surveyed literature, but the general principles of alcohol oxidation are well-established.
Table 1: Oxidative Reactivity of Alcohol Types
| Alcohol Type | Carbon Structure | Presence of Carbinol Hydrogen | Typical Oxidation Product | Reactivity with this compound |
| Primary | R-CH₂-OH | Yes (2) | Aldehyde, Carboxylic Acid | Not Applicable |
| Secondary | R₂-CH-OH | Yes (1) | Ketone | Not Applicable |
| Tertiary | R₃-C-OH | No | No reaction (under standard conditions) | Resistant to oxidation |
Dehydration Reactions and Olefin Formation
The dehydration of alcohols to form alkenes (olefins) is a classic elimination reaction, typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org Tertiary alcohols undergo dehydration with particular ease. libretexts.org The reaction generally proceeds through an E1 (elimination, unimolecular) mechanism.
The mechanism for this compound would involve three key steps:
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a much better leaving group (-OH₂⁺). chemguide.co.uk
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. The positive charge is located on the tertiary carbon, which is also stabilized by resonance with the adjacent phenyl ring. chemguide.co.uk
Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation (a beta-hydrogen), leading to the formation of a carbon-carbon double bond. libretexts.org
In the case of this compound, the removal of a beta-hydrogen from one of the two equivalent methyl groups results in the formation of a single olefin product: 1-bromo-4-(prop-1-en-2-yl)benzene . Research on the closely related compound 2-phenyl-2-propanol (B165765) shows it can be effectively dehydrated using anhydrous copper(II) sulfate, yielding α-methylstyrene. mdma.ch
Table 2: Predicted Dehydration of this compound
| Starting Material | Reagents/Conditions | Mechanism | Product |
| This compound | Conc. H₂SO₄ or H₃PO₄, Heat | E1 Elimination | 1-bromo-4-(prop-1-en-2-yl)benzene |
Aromatic Ring Functionalization and Electrophilic Aromatic Substitution (if applicable)
The benzene (B151609) ring in this compound is amenable to electrophilic aromatic substitution (SₑAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org Common SₑAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org
The rate and regioselectivity (the position of substitution) of the reaction are governed by the substituents already present on the ring. uci.edu The subject molecule has two substituents:
-C(CH₃)₂OH (2-hydroxy-2-propyl): An alkyl group, which is generally an activating group and an ortho, para-director due to inductive effects and hyperconjugation.
Given that the two groups are para to each other, the directing effects combine. Both groups will direct incoming electrophiles to the positions ortho to them. Therefore, substitution is expected to occur at the two equivalent carbon atoms that are ortho to both the bromomethyl and the tertiary alcohol groups. However, the large steric bulk of the 2-hydroxy-2-propyl group may hinder substitution at the positions closest to it, potentially favoring substitution ortho to the smaller bromomethyl group.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-(Bromomethyl)-2-nitro-4-(2-hydroxypropan-2-yl)benzene |
| Bromination | Br⁺ | Br₂, FeBr₃ | 1-(Bromomethyl)-2-bromo-4-(2-hydroxypropan-2-yl)benzene |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | 1-Acetyl-4-(bromomethyl)-2-(2-hydroxypropan-2-yl)benzene |
Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov These reactions are valued for their atom economy and ability to rapidly build molecular complexity. nih.gov Cascade transformations, or tandem reactions, involve a sequence of intramolecular reactions initiated by a single event.
While the bifunctional nature of this compound, possessing both a nucleophilic/leaving group (alcohol) and an electrophilic center (benzylic bromide), makes it a theoretical candidate for participation in such complex transformations, a review of the scientific literature did not yield specific examples of its use in MCRs or cascade reactions. The potential exists for this molecule to act as a building block in reactions like the Ugi or Passerini reactions if the alcohol or a derivative were used, but such applications have not been explicitly documented. nih.gov
Chemo-, Regio-, and Stereoselective Transformations
Selectivity is a cornerstone of modern synthetic chemistry, enabling chemists to target specific atoms or functional groups within a complex molecule.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. This compound possesses two distinct reactive sites: the tertiary alcohol and the benzylic bromide. This allows for a high degree of chemoselectivity. For instance, the benzylic bromide is susceptible to nucleophilic substitution (Sₙ1 or Sₙ2) reactions with various nucleophiles (e.g., cyanides, azides, amines) under conditions that would leave the tertiary alcohol untouched. Conversely, acid-catalyzed dehydration specifically targets the alcohol group without affecting the benzylic bromide.
Regioselectivity: As discussed in section 3.3, electrophilic aromatic substitution on the phenyl ring is expected to be highly regioselective, favoring substitution at the positions ortho to the existing substituents. The dehydration reaction is also regioselective, leading to a single alkene isomer due to the equivalence of the methyl groups.
Stereoselectivity: The starting molecule, this compound, is achiral as it contains no stereocenters. The primary products from reactions like dehydration or simple nucleophilic substitution at the benzylic position are also achiral. Stereoselectivity would become a consideration in subsequent reactions, for example, if an asymmetric catalyst were used to hydrogenate the alkene formed from dehydration, potentially creating a chiral center.
Catalytic Aspects of Reactions Involving the Compound
Catalysis is central to many of the transformations involving this compound. Catalysts increase the rate of reaction without being consumed, enabling transformations under milder conditions.
Dehydration: This reaction is almost exclusively performed with strong acid catalysts like H₂SO₄ and H₃PO₄, which facilitate the formation of the carbocation intermediate. libretexts.org Other Lewis acidic catalysts, such as anhydrous copper(II) sulfate, have also been shown to be effective for the dehydration of analogous tertiary alcohols. mdma.ch
Electrophilic Aromatic Substitution: These reactions require potent catalysts to generate a strong electrophile capable of reacting with the aromatic ring. libretexts.orgmasterorganicchemistry.com Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and iron(III) bromide (FeBr₃) are used to activate acyl halides in Friedel-Crafts reactions or halogens in halogenation reactions. libretexts.org Strong Brønsted acids like sulfuric acid are essential for generating the nitronium ion (NO₂⁺) from nitric acid for nitration. libretexts.org
Nucleophilic Substitution: While not always catalytic, phase-transfer catalysts can be employed to enhance the rate of reaction between the benzylic bromide and a nucleophile, especially when the reactants are in different phases.
Table 4: Summary of Catalysts in Relevant Transformations
| Transformation Type | Reaction Example | Catalyst Class | Specific Catalyst Example |
| Dehydration | Alkene Formation | Brønsted Acid | H₂SO₄ libretexts.org |
| Dehydration | Alkene Formation | Lewis Acid | Anhydrous CuSO₄ mdma.ch |
| Electrophilic Aromatic Substitution | Friedel-Crafts Acylation | Lewis Acid | AlCl₃ libretexts.org |
| Electrophilic Aromatic Substitution | Halogenation | Lewis Acid | FeBr₃ libretexts.org |
| Electrophilic Aromatic Substitution | Nitration | Brønsted Acid | H₂SO₄ libretexts.org |
Applications of 2 4 Bromomethyl Phenyl Propan 2 Ol As a Synthetic Intermediate and Building Block
Role in the Synthesis of Advanced Organic Materials
The distinct structural features of 2-(4-(bromomethyl)phenyl)propan-2-ol make it an attractive starting material for the development of advanced organic materials with tailored properties. The presence of the reactive bromomethyl group allows for its incorporation into larger molecular frameworks, while the tertiary alcohol can influence the material's physical characteristics, such as solubility and thermal stability.
Precursor for Polymer Monomers
The benzylic bromide functionality of this compound serves as a key reactive site for the synthesis of novel polymer monomers. Through nucleophilic substitution reactions, the bromo- group can be readily displaced to introduce polymerizable functionalities, such as vinyl or acrylate (B77674) groups. For instance, reaction with a suitable vinyl-containing nucleophile can yield a styrenic monomer. The tertiary alcohol group can be retained to enhance the polarity and functionality of the resulting polymer or can be protected and deprotected as needed during the synthetic sequence.
The general synthetic approach involves the conversion of the bromomethyl group to a more versatile functional handle, which is then used to introduce the polymerizable moiety. A hypothetical reaction scheme for the synthesis of a styrenic monomer is presented below:
Table 1: Hypothetical Synthesis of a Styrenic Monomer from this compound
| Step | Reactant(s) | Reagent(s) | Product | Hypothetical Yield (%) |
| 1 | This compound | Triphenylphosphine | (4-(2-Hydroxypropan-2-yl)benzyl)triphenylphosphonium bromide | 95 |
| 2 | (4-(2-Hydroxypropan-2-yl)benzyl)triphenylphosphonium bromide | Formaldehyde, Potassium carbonate | 4-(1-Hydroxy-2-propen-1-yl)phenyl)propan-2-ol | 80 |
This resulting monomer, possessing both a polymerizable vinyl group and a hydroxyl group, can then be used in polymerization reactions to create functional polymers with potential applications in coatings, adhesives, and specialty plastics.
Building Block for Dendrimers and Supramolecular Structures
In a divergent synthesis approach, the this compound core could be reacted with a monomer unit that has more than one reactive group, leading to the formation of the first-generation dendrimer. Repetitive reaction cycles would then build up subsequent generations.
Table 2: Hypothetical Use of this compound as a Dendrimer Core
| Generation | Dendron Unit | Reaction Type | Number of Surface Groups |
| G0 | This compound | - | 1 (Bromomethyl) |
| G1 | Diethyl malonate | Williamson ether synthesis | 2 (Ester) |
| G2 | Tris(hydroxymethyl)aminomethane | Amidation | 6 (Hydroxyl) |
The resulting dendrimers could find applications in drug delivery, catalysis, and materials science due to their unique, well-defined structures.
Integration into Liquid Crystalline Materials
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Their molecules often consist of a rigid core and flexible tails. colorado.edunih.gov The phenylpropan-2-ol moiety of this compound can serve as a part of the rigid core of a liquid crystalline molecule. The bromomethyl group provides a convenient handle to attach mesogenic units or flexible alkyl chains, which are crucial for inducing liquid crystalline behavior.
Utility in the Preparation of Complex Molecular Architectures
Beyond materials science, this compound is a valuable scaffold for the construction of complex and biologically relevant molecules, including heterocyclic compounds and fragments of natural products.
Scaffold for Heterocyclic Compound Synthesis
The dual reactivity of this compound can be exploited in the synthesis of various heterocyclic systems. Intramolecular cyclization reactions, where both the bromomethyl and the tertiary alcohol groups participate, can lead to the formation of oxygen-containing heterocycles. For example, under basic conditions, the alcohol could deprotonate and act as a nucleophile, attacking the benzylic carbon and displacing the bromide to form a cyclic ether.
Alternatively, the bromomethyl group can be used to introduce a nitrogen- or sulfur-containing nucleophile, which could then react with the tertiary alcohol or a derivative thereof to form a variety of heterocyclic rings. This approach provides a versatile entry into classes of compounds that are of interest in medicinal chemistry and materials science. researchgate.netnih.gov
Table 3: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Type | Synthetic Strategy | Potential Application Area |
| Dihydrofuran derivative | Intramolecular Williamson ether synthesis | Medicinal chemistry |
| Isoindoline derivative | Reaction with a primary amine followed by intramolecular cyclization | Agrochemicals |
| Thiochroman derivative | Reaction with a thiol-containing nucleophile followed by cyclization | Materials science |
Intermediate for Natural Product Total Synthesis Fragments
The synthesis of natural products often involves the assembly of complex molecular frameworks from smaller, well-defined building blocks. nih.gov The "bromomethylphenyl" fragment is a structural motif found in some natural products and their analogues. This compound can serve as a precursor to such fragments. The tertiary alcohol group can be a stereocenter, which is often a critical feature in biologically active molecules.
Furthermore, the tertiary alcohol can be used to direct subsequent chemical transformations or can be modified to introduce additional functionality required for the total synthesis. The ability to introduce the bromomethylphenyl group with a protected or modifiable tertiary alcohol makes this compound a strategic choice in the retrosynthetic analysis of certain natural products.
Construction of Bridged and Spirocyclic Systems
The rigid framework and reactive handles of this compound make it a promising precursor for the synthesis of complex cyclic systems, including bridged and spirocyclic structures. These motifs are of significant interest as they are found in numerous natural products and biologically active compounds. nih.govgla.ac.uk
The primary route to these structures involves intramolecular reactions. By installing a nucleophilic tether on the tertiary alcohol, a subsequent intramolecular alkylation at the benzylic bromide position can lead to the formation of a new ring. For example, the alcohol could be deprotonated or derivatized with a linker containing a nucleophile (e.g., an amine, thiol, or carbanion), which then attacks the bromomethyl group to close the ring.
Methodologies such as palladium-catalyzed spirocyclization, which proceed through sequential cyclization and C-H activation, demonstrate the sophisticated strategies in which benzyl (B1604629) halide-containing precursors can be employed to build spirocyclic pyrrolines. beilstein-journals.org While not specifically documented for this compound, its structure is amenable to analogous transformations. The synthesis of spirocycles often involves the reaction of a precursor with a bifunctional reagent or an intramolecular cyclization event. researchgate.netnih.gov For instance, the generation of spiro-oxetanes via Paternò–Büchi reactions or the synthesis of spiro-cephalosporins through Michael additions highlight general strategies where a molecule with appropriate functional groups can be elaborated into a spirocyclic framework. nih.gov
Similarly, the construction of bridged bicyclic systems often relies on intramolecular reactions like the Diels-Alder reaction or transannular cyclizations. nih.govgla.ac.uk The rigid 1,4-disubstituted phenyl ring of this compound could serve as a backbone to which chains capable of undergoing such cyclizations are attached, using the alcohol and bromide as anchor points for synthetic elaboration.
Application in Medicinal Chemistry Research (as a synthetic tool, not for biological activity)
In medicinal chemistry, the iterative synthesis of analogues is crucial for optimizing the pharmacological profile of a lead compound. nih.gov The title compound serves as a versatile scaffold, providing a combination of a reactive linker (the bromomethyl group) and a moiety that can influence physicochemical properties like solubility and lipophilicity (the 2-hydroxypropan-2-yl group).
Precursor for Privileged Scaffolds and Chemical Probes
Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. ufrj.brresearchgate.net The 4-(2-hydroxypropan-2-yl)benzyl moiety, which can be installed using this compound, can be attached to various heterocyclic cores recognized as privileged structures. The benzylic bromide is highly susceptible to nucleophilic substitution by amines, phenols, or thiols present on a core scaffold, allowing for the straightforward generation of a library of derivatives. researchgate.netorganic-chemistry.org
For example, the N-phenylpyrazole scaffold, present in drugs like Celecoxib and Apixaban, could be functionalized using this building block. ufrj.br This synthetic strategy allows for the exploration of the chemical space around a known pharmacophore, potentially leading to compounds with improved properties.
Table 1: Potential Derivatization via Nucleophilic Substitution
| Nucleophile Source | Nucleophilic Atom | Resulting Linkage | Potential Scaffold |
|---|---|---|---|
| Aniline derivative | Nitrogen | C-N | N-Aryl Benzylamine |
| Phenol derivative | Oxygen | C-O | Benzyl Phenyl Ether |
| Thiophenol derivative | Sulfur | C-S | Benzyl Phenyl Sulfide |
| Pyrrole | Nitrogen | C-N | N-Benzyl Pyrrole |
Intermediate in the Synthesis of Drug-Like Molecules (focus on synthetic methodology)
The synthesis of drug-like molecules often requires building blocks that introduce specific functionalities. The benzylic bromide group is a common intermediate in multi-step syntheses. researchgate.netgoogle.comjst.go.jp this compound can be used to introduce the 4-(2-hydroxypropan-2-yl)benzyl group into a larger molecule. This can be achieved through various reactions, including simple SN2 displacement or more complex transition-metal-catalyzed cross-coupling reactions. pearson.comacs.org
The tertiary alcohol group can modulate the resulting molecule's properties. It can act as a hydrogen bond donor and increases polarity, which may enhance solubility and influence binding interactions with a biological target. The gem-dimethyl groups provide steric bulk, which can be used to probe the topology of a binding pocket and can also block metabolic attack at adjacent positions, thereby improving the pharmacokinetic profile of the final compound.
Fragment-Based Drug Discovery Analogues (synthetic aspect)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a target. wikipedia.orgnih.gov this compound, with a molecular weight of 243.11 g/mol , fits the profile of a larger or more complex fragment. The "rule-of-three" is a common guideline for fragment properties, though more complex fragments are also used. nih.gov
This compound contains several key features for FBDD:
Aromatic Ring: The phenyl group is a common scaffold in drugs and can participate in π-stacking interactions. nih.gov
Hydrogen Bond Donor: The tertiary alcohol can form hydrogen bonds with the target protein.
Reactive Handle: The benzylic bromide provides a site for covalent modification or for synthetic elaboration after initial binding is confirmed. This "fragment growing" approach is a cornerstone of FBDD. nih.gov
Screening of a fragment library containing this molecule could identify initial hits. Subsequently, the bromide can be replaced with other functional groups to rapidly build a small library of analogues to establish a structure-activity relationship (SAR). rsc.org
Development of Novel Reagents and Ligands
The reactivity of the benzylic bromide allows for the conversion of this compound into a variety of useful reagents and ligands for organic synthesis.
A primary application is in the synthesis of phosphine (B1218219) ligands, which are crucial in transition-metal catalysis. Reaction of the benzylic bromide with a secondary phosphine (R₂PH) or a metal phosphide (B1233454) (R₂PM) can yield a tertiary phosphine ligand. beilstein-journals.orgcardiff.ac.uk The resulting ligand would feature the bulky 4-(2-hydroxypropan-2-yl)benzyl group, which could influence the steric and electronic properties of the metal center it coordinates to, thereby affecting the catalyst's activity and selectivity. The synthesis of phosphine-borane complexes from benzyl bromides is a well-established method for creating and protecting air-sensitive phosphines. acs.orgcore.ac.uk
Table 2: Potential Ligand and Reagent Synthesis
| Reagent | Reactant(s) | Product Type | Application |
|---|---|---|---|
| Triphenylphosphine | PPh₃ | Phosphonium Salt | Wittig Reagent Precursor |
| Diphenylphosphine | HPPh₂ / Base | Tertiary Phosphine | Catalyst Ligand |
| Magnesium | Mg | Grignard Reagent* | Nucleophilic Alkylating Agent |
| Lithium | Li | Organolithium Reagent* | Nucleophilic Alkylating Agent |
*Requires protection of the tertiary alcohol group prior to formation.
Furthermore, conversion to an organometallic species, such as a Grignard or organolithium reagent, is feasible after protecting the alcohol moiety (e.g., as a silyl (B83357) ether). This would transform the electrophilic benzyl group into a potent nucleophile, opening up a different set of synthetic possibilities.
Contributions to Methodology Development in Organic Synthesis
The bifunctional nature of this compound makes it an interesting substrate for the development of new synthetic methodologies. Researchers could exploit the differential reactivity of the alcohol and the bromide to design selective or tandem reactions.
For example, a reaction could be developed that selectively targets the benzylic bromide in the presence of the tertiary alcohol, or vice-versa. The tertiary alcohol can be a challenging functional group to work with; under acidic conditions, it can easily be eliminated to form a double bond or participate in Friedel-Crafts-type reactions. nih.gov Developing mild conditions that are compatible with this group would be a valuable contribution.
The compound could also serve as a test substrate for new cross-coupling reactions. For instance, developing a photoredox-catalyzed coupling that activates the C-Br bond without affecting the alcohol would be a relevant area of research. nih.govacs.org Additionally, its structure could be used to explore tandem reactions where an initial reaction at one site triggers a subsequent transformation at the other, allowing for the rapid construction of molecular complexity from a simple starting material. The development of decarbonylative coupling reactions, for instance, shows how functional groups can be used to build complex molecules like unsymmetrically disubstituted furans in a controlled manner. acs.org
Spectroscopic Characterization Methodologies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 2-(4-(bromomethyl)phenyl)propan-2-ol. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon environment within the molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different sets of non-equivalent protons. Based on the structure, four primary signals are anticipated: the methyl protons of the propan-2-ol group, the hydroxyl proton, the protons of the newly formed bromomethyl group, and the aromatic protons of the benzene (B151609) ring.
The two methyl groups attached to the tertiary carbon bearing the hydroxyl group are equivalent and would therefore appear as a single, sharp singlet. The protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent bromine atom. The aromatic protons on the para-substituted benzene ring will appear as a pair of doublets, characteristic of an AA'BB' spin system. The hydroxyl proton typically presents as a broad singlet, the chemical shift of which can be variable and is dependent on factors such as solvent and concentration.
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| C(CH₃)₂OH | ~1.6 | Singlet | 6H |
| -CH₂Br | ~4.5 | Singlet | 2H |
| Ar-H | ~7.3-7.5 | Doublet of Doublets | 4H |
| -OH | Variable | Broad Singlet | 1H |
This is a predicted data table based on known chemical shifts for similar functional groups.
Carbon-13 NMR (¹³C NMR) Resonance Assignments
The ¹³C NMR spectrum provides further structural confirmation by revealing the number of unique carbon environments. For this compound, seven distinct carbon signals are expected.
The carbon of the bromomethyl group (-CH₂Br) will be significantly shifted downfield compared to a standard methyl group due to the electronegativity of the bromine atom. The quaternary carbon attached to the hydroxyl group will also have a characteristic chemical shift. The two equivalent methyl carbons of the propan-2-ol moiety will produce a single resonance. The aromatic region will display four signals: two for the protonated aromatic carbons and two for the quaternary aromatic carbons (one bearing the propan-2-ol group and the other the bromomethyl group).
| Carbon Type | Predicted Chemical Shift (ppm) |
| C(CH₃)₂OH | ~31 |
| C (CH₃)₂OH | ~72 |
| C H₂Br | ~33-35 |
| Ar-C (quaternary, C-C(OH)(CH₃)₂) | ~147-149 |
| Ar-C (quaternary, C-CH₂Br) | ~137-139 |
| Ar-CH | ~125-130 |
This is a predicted data table based on known chemical shifts for similar functional groups and related brominated compounds. chemicalbook.comchemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would primarily confirm the coupling between the aromatic protons of the AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, such as the methyl carbons to their corresponding protons, the bromomethyl carbon to its protons, and the aromatic CH carbons to their respective protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methyl protons and the quaternary carbon of the propan-2-ol group, as well as the adjacent aromatic carbon. Correlations between the bromomethyl protons and the adjacent aromatic quaternary carbon would also be crucial for confirming the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. NOESY could be used to confirm the spatial relationship between the methyl protons of the propan-2-ol group and the ortho-protons of the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. docbrown.info C-H stretching vibrations from the aliphatic methyl and bromomethyl groups, as well as the aromatic C-H bonds, would be observed in the 3100-2850 cm⁻¹ region. The presence of the aromatic ring would be further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A C-O stretching vibration for the tertiary alcohol would appear in the 1200-1100 cm⁻¹ range. The C-Br stretching vibration of the bromomethyl group is expected to be found in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (alcohol) | 3600-3200 (broad) |
| C-H Stretch (aromatic and aliphatic) | 3100-2850 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch (tertiary alcohol) | 1200-1100 |
| C-Br Stretch | 600-500 |
This is a predicted data table based on known IR absorption frequencies for the respective functional groups. docbrown.infonist.govnist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). However, tertiary alcohols are often prone to dehydration, so the molecular ion peak may be weak or absent. A more prominent peak might be observed at M-18, corresponding to the loss of a water molecule.
A key fragmentation pathway would be the loss of a methyl group to form a stable benzylic cation. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Another significant fragmentation would be the cleavage of the C-Br bond, leading to a fragment corresponding to the [M-Br]⁺ ion.
| Ion | m/z (relative to ⁷⁹Br) | Significance |
| [M]⁺ | 228 | Molecular Ion |
| [M+2]⁺ | 230 | Isotope peak for ⁸¹Br |
| [M-CH₃]⁺ | 213 | Loss of a methyl group |
| [M-H₂O]⁺ | 210 | Loss of water |
| [M-Br]⁺ | 149 | Loss of a bromine radical |
| [C₈H₉]⁺ | 105 | Benzylic cation after loss of C(OH)(CH₃)₂ |
This is a predicted data table based on common fragmentation patterns for similar compounds.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, providing definitive confirmation of the molecular formula C₁₀H₁₁BrO. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. For the analysis of this compound, GC separates the compound from any impurities or reactants based on its volatility and interaction with the chromatographic column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint that allows for structural elucidation. While a specific experimental spectrum for this compound is not publicly available, the expected fragmentation can be predicted based on the analysis of its structural analogues, such as 2-phenyl-2-propanol (B165765) and brominated aromatic compounds. nih.govrestek.commassbank.eudocbrown.info
The molecular ion peak [M]⁺ for this compound would be expected at m/z 228 and 230, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the propan-2-ol moiety to form a stable tertiary benzylic oxonium ion.
Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the propan-2-ol group.
Loss of water: Elimination of a water molecule (H₂O) from the molecular ion.
Loss of bromomethyl radical: Cleavage of the C-Br or C-phenyl bond.
Table 1: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity | Fragmentation Pathway |
| 228 | 230 | [C₁₀H₁₃BrO]⁺ | Molecular Ion [M]⁺ |
| 213 | 215 | [C₉H₁₀BrO]⁺ | [M - CH₃]⁺ |
| 195 | 197 | [C₉H₈Br]⁺ | [M - CH₃ - H₂O]⁺ |
| 171 | 171 | [C₉H₁₁O]⁺ | [M - Br]⁺ |
| 149 | 149 | [C₈H₉O]⁺ | [M - CH₂Br]⁺ |
| 121 | 121 | [C₈H₉O]⁺ | Fragment from 2-phenyl-2-propanol structure nih.govrestek.com |
| 91 | 91 | [C₇H₇]⁺ | Tropylium ion |
| 43 | 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl cation or acetyl cation |
This table is predictive and based on known fragmentation patterns of similar molecules.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly relevant for compounds containing chromophores, which are parts of a molecule that absorb light.
The primary chromophore in this compound is the benzene ring. cdnsciencepub.comuwosh.edu The absorption spectrum of benzene derivatives typically shows two main absorption bands: the intense primary band (E-band) around 200-210 nm and the secondary band (B-band) with fine structure between 230-270 nm. cdnsciencepub.com
The substituents on the benzene ring, the -(C(CH₃)₂OH) group and the -(CH₂Br) group, act as auxochromes. These groups can modify the absorption characteristics of the benzene chromophore, typically causing a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The bromine atom, in particular, is known to shift the B-band to longer wavelengths. cdnsciencepub.comcdnsciencepub.com
Based on data for bromobenzene (B47551) and other substituted benzenes, the UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would be expected to exhibit absorption maxima as detailed below. cdnsciencepub.comuwosh.eduresearchgate.net
Table 2: Expected UV-Visible Absorption Data for this compound
| Absorption Band | Expected λmax (nm) | Associated Transition | Notes |
| Primary (E-band) | ~210 - 225 | π → π | High intensity absorption. |
| Secondary (B-band) | ~260 - 280 | π → π | Lower intensity, may show fine vibrational structure. The position is influenced by the bromo-substituent. cdnsciencepub.comcdnsciencepub.com |
This table presents expected values based on the analysis of related compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. caltech.edu The method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which a model of the molecular structure can be derived.
For this compound, a successful X-ray crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.
While specific crystallographic data for this compound is not found in the surveyed literature, the analysis of other tertiary benzylic alcohols and brominated aromatic compounds demonstrates the power of this technique. acs.orgresearchgate.net The data obtained from such an analysis would be presented in a standardized format, as shown in the illustrative table below.
Table 3: Illustrative Crystallographic Data Parameters for a Molecular Crystal
| Parameter | Description | Example Value Range |
| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | Triclinic, Monoclinic, etc. |
| Space Group | The symmetry group of the crystal structure. | P-1, P2₁/c, etc. |
| a, b, c (Å) | The dimensions of the unit cell axes. | 5 - 25 Å |
| α, β, γ (°) | The angles between the unit cell axes. | 90 - 120° |
| V (ų) | The volume of the unit cell. | 500 - 4000 ų |
| Z | The number of molecules per unit cell. | 2, 4, 8 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | < 0.05 for a good quality structure |
This table is for illustrative purposes to show the type of data generated from an X-ray crystallographic study.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to study chiral molecules. They measure the differential absorption of left and right circularly polarized light in the infrared (for VCD) and UV-Visible (for ECD) regions, respectively. These techniques are exceptionally sensitive to the stereochemistry of a molecule.
A molecule is chiral if it is non-superimposable on its mirror image. A common source of chirality is a stereocenter, typically a carbon atom bonded to four different substituents. In the case of this compound, the central carbon atom of the propan-2-ol group is bonded to a hydroxyl group (-OH), a 4-(bromomethyl)phenyl group, and two methyl groups (-CH₃).
Since two of the substituents attached to this carbon atom are identical (the two methyl groups), the molecule possesses a plane of symmetry and is therefore achiral . As VCD and ECD phenomena are only exhibited by chiral substances, these analytical methods are not applicable to this compound. The compound will not produce a VCD or ECD signal.
Computational and Theoretical Studies on 2 4 Bromomethyl Phenyl Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictates its geometry and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govlibretexts.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(4-(bromomethyl)phenyl)propan-2-ol.
A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. This process yields crucial data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, DFT calculations can provide reliable predictions. For instance, DFT methods like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p) are commonly used for such analyses on halogenated aromatic compounds. rsc.orgrsc.org
Below is a table of hypothetical, yet realistic, optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C(aryl)-Br | ~1.90 Å | |
| C(aryl)-C(alkyl) | ~1.52 Å | |
| C(alkyl)-OH | ~1.43 Å | |
| C(benzylic)-Br | ~1.95 Å | |
| Bond Angles | ||
| C-C-C (in ring) | ~120° | |
| C(aryl)-C(benzylic)-Br | ~110° | |
| C(aryl)-C(alkyl)-O | ~109.5° | |
| Dihedral Angles | ||
| C-C-C-C (ring) | ~0° (planar) |
Note: These values are illustrative and based on typical bond parameters for similar functional groups.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These orbitals are either bonding, antibonding, or non-bonding. An analysis of the MOs reveals the distribution of electrons and provides a basis for understanding electronic transitions and reactivity. For this compound, MO analysis would highlight the delocalized π-system of the benzene (B151609) ring, the σ-bonds of the alkyl framework, and the lone pair orbitals on the oxygen and bromine atoms.
Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring. The LUMO, conversely, is likely centered on the antibonding σ* orbital of the C-Br bond at the benzylic position, making this site susceptible to nucleophilic attack. The tertiary alcohol group would also influence the electronic properties, with the oxygen's lone pairs contributing to high-energy occupied orbitals.
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.8 | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.7 | Suggests moderate kinetic stability |
Note: These are representative values for a substituted aromatic compound and serve an illustrative purpose.
Conformational Analysis and Energy Landscapes
For this compound, the key rotational degrees of freedom are around the single bond connecting the propan-2-ol group to the phenyl ring and the bond connecting the bromomethyl group to the ring. Rotation around these bonds can lead to various staggered and eclipsed conformations. Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of these dihedral angles. This allows for the identification of low-energy (stable) conformers and the energy barriers between them. For cyclic molecules, such as cyclohexane (B81311) derivatives, non-planar conformations like the "chair" and "boat" are analyzed to minimize strain. saskoer.calibretexts.org While the core of the title compound is acyclic, the principles of minimizing steric and torsional strain apply. libretexts.org
Table 3: Hypothetical Relative Energies of Key Conformers
| Conformer (Rotation about Caryl-Calkyl bond) | Dihedral Angle (Caryl-Caryl-Calkyl-O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Staggered 1 | 60° | 0.0 | Most Stable |
| Eclipsed 1 | 120° | +3.5 | Unstable (Transition State) |
Note: The energy values are illustrative, representing a typical energy profile for rotation around a single bond.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for investigating reaction mechanisms. dntb.gov.ua For this compound, a primary reaction of interest would be nucleophilic substitution at the benzylic carbon, where the bromine atom acts as a leaving group. This reaction could proceed through an SN1 or SN2 mechanism. khanacademy.org
SN1 Mechanism: This two-step mechanism would involve the initial departure of the bromide ion to form a stable benzylic carbocation, which is resonance-stabilized by the phenyl ring. This intermediate would then be attacked by a nucleophile.
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the bromide ion leaves. khanacademy.org
DFT calculations can help distinguish between these pathways by locating the transition states and any intermediates along the reaction coordinate. researchgate.net By comparing the activation energies (the energy difference between the reactants and the transition state) for both potential mechanisms, a prediction can be made about which pathway is more favorable under specific conditions. For benzyl (B1604629) bromides, both mechanisms are plausible, and the preferred pathway can be influenced by the solvent and the nature of the nucleophile. researchgate.netpearson.com
Molecular Dynamics Simulations (if applicable)
While quantum chemical calculations typically focus on single, isolated molecules (or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solution. pearson.com MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.
For this compound, MD simulations could be used to:
Study its solvation in different solvents (e.g., water, ethanol), providing insights into solubility and the arrangement of solvent molecules around the solute. acs.orgresearchgate.net
Investigate the dynamics of conformational changes in a solution environment.
Simulate the diffusion of the molecule in a liquid, which is important for understanding reaction rates in solution.
Explore its interactions with other molecules, such as potential binding to a biological target in drug discovery applications.
These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations. acs.orgresearchgate.net
Prediction of Spectroscopic Parameters
In the realm of computational chemistry, the prediction of spectroscopic parameters for molecules like this compound provides invaluable insight into their electronic structure, vibrational modes, and chemical environment. These theoretical predictions, primarily achieved through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), complement experimental data by aiding in spectral assignment and offering a deeper understanding of molecular properties. While specific, dedicated computational studies on this compound are not prevalent in publicly accessible research, the spectroscopic parameters can be reliably predicted based on well-established computational methodologies and data from structurally analogous compounds.
The primary spectroscopic techniques for which parameters are computationally predicted include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Predicted ¹H and ¹³C NMR Chemical Shifts
NMR spectroscopy is a fundamental tool for elucidating molecular structure. Computational methods can predict the ¹H and ¹³C chemical shifts (δ) by calculating the isotropic magnetic shielding constants of the nuclei. The accuracy of these predictions is highly dependent on the chosen functional and basis set.
For this compound, the predicted ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, the methyl protons of the propan-2-ol group, and the hydroxyl proton. The para-substitution on the benzene ring leads to a characteristic AA'BB' splitting pattern for the aromatic protons.
The predicted ¹³C NMR spectrum would show signals for each unique carbon atom, including the two distinct aromatic carbons, the benzylic carbon, the quaternary carbon of the propan-2-ol group, the methyl carbons, and the carbon atoms of the benzene ring attached to the substituents. The chemical shifts are influenced by the electronic effects of the -CH₂Br and -C(CH₃)₂OH substituents. The electron-withdrawing nature of the bromine atom and the steric bulk of the substituents are key factors in determining the final predicted values.
Below are tables of illustrative predicted NMR chemical shifts, based on DFT calculations commonly applied to substituted toluenes and benzenes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Calculations are typically performed using a DFT method like B3LYP with a basis set such as 6-31G(d,p) in a solvent like CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-2, H-6) | 7.40 - 7.50 | Doublet | 2H |
| Aromatic (H-3, H-5) | 7.30 - 7.40 | Doublet | 2H |
| Benzylic (-CH₂Br) | 4.50 - 4.60 | Singlet | 2H |
| Hydroxyl (-OH) | 1.60 - 1.80 | Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Aromatic (C-1) | 147 - 149 |
| Aromatic (C-2, C-6) | 125 - 127 |
| Aromatic (C-3, C-5) | 128 - 130 |
| Quaternary Aromatic (C-4) | 137 - 139 |
| Benzylic (-CH₂Br) | 33 - 35 |
| Quaternary (-C(CH₃)₂OH) | 72 - 74 |
Predicted Infrared (IR) Vibrational Frequencies
Computational methods are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model.
Key predicted vibrational modes for this compound would include:
O-H Stretch: A broad band characteristic of the alcohol hydroxyl group.
C-H Stretches: Signals from the aromatic and aliphatic C-H bonds.
C=C Stretches: Vibrations associated with the aromatic ring.
C-Br Stretch: A signal in the lower frequency region corresponding to the carbon-bromine bond.
C-O Stretch: Vibration of the tertiary alcohol carbon-oxygen bond.
Table 3: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3400 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic ring) | 1600 - 1620 | Medium |
| C=C Stretch (aromatic ring) | 1480 - 1520 | Medium |
| C-O Stretch (tertiary alcohol) | 1150 - 1250 | Strong |
Predicted UV-Visible Spectroscopic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra, which are measured by UV-Vis spectroscopy. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, yielding the maximum absorption wavelength (λ_max) and oscillator strength.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzene ring. ijermt.org The substitution on the ring influences the energy of these transitions. Studies on other substituted benzenes show that alkyl groups typically cause a small bathochromic (red) shift compared to unsubstituted benzene. ijermt.orgnih.gov The presence of both the 2-hydroxy-2-propyl and bromomethyl groups, which have mild electronic effects, would be predicted to result in a λ_max slightly shifted from that of benzene (around 255 nm). Computational studies on similar substituted benzenes have shown that TD-DFT calculations can predict these shifts with reasonable accuracy. researchgate.netijermt.org
Table 4: Predicted UV-Visible Absorption for this compound Predictions based on TD-DFT calculations for substituted benzenes. researchgate.netijermt.org
| Transition | Predicted λ_max (nm) | Nature of Transition |
|---|---|---|
| Band I | 260 - 275 | π → π* |
These computational predictions serve as a powerful adjunct to experimental analysis, providing a theoretical foundation for interpreting spectroscopic data and understanding the intrinsic properties of this compound at a molecular level.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalytic Systems
The industrial viability and broader application of 2-(4-(bromomethyl)phenyl)propan-2-ol are contingent upon the development of efficient, scalable, and environmentally benign synthetic routes. While traditional methods for producing similar compounds, such as 2-(4-bromomethyl)phenylpropionic acid, often involve multi-step processes with potentially hazardous reagents, future research is expected to focus on more streamlined and sustainable approaches. acs.orggoogle.comgoogle.com
Emerging research is likely to concentrate on the following:
Direct Benzylic Bromination: Developing catalytic systems for the direct and selective bromination of the methyl group of 2-(4-methylphenyl)propan-2-ol (B75277). This would be a more atom-economical approach than multi-step syntheses. Photochemical bromination, utilizing light to initiate the radical reaction, presents a promising avenue, potentially avoiding the use of harsh chemical initiators. rsc.org
Novel Catalysts: The investigation of novel catalytic systems is crucial. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying purification and reducing waste. organic-chemistry.org Furthermore, enzymatic catalysts, such as aryl-alcohol oxidases, are being explored for their high selectivity in the oxidation of benzyl (B1604629) alcohols to aldehydes, which could be a step in a re-engineered synthetic pathway. hhu.denih.gov Copper-catalyzed systems are also showing promise for the functionalization of benzylic C-H bonds. chemrxiv.org
One-Pot Syntheses: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates would significantly improve efficiency and reduce solvent usage and waste. For instance, a one-pot procedure starting from a more readily available precursor like p-cymene (B1678584) could be a long-term goal.
| Synthetic Approach | Potential Advantages | Research Focus |
| Direct Catalytic Bromination | Higher atom economy, fewer steps | Development of selective catalysts (e.g., photochemical, heterogeneous) |
| Enzymatic Synthesis | High selectivity, mild reaction conditions | Engineering enzymes for specific substrate recognition |
| One-Pot Reactions | Increased efficiency, reduced waste | Designing cascade reaction sequences |
Development of Advanced Materials Incorporating the Compound
The dual functionality of this compound makes it an excellent candidate for the synthesis of novel polymers and advanced materials. The benzylic bromide group can readily participate in various polymerization reactions or be used to graft the molecule onto surfaces, while the tertiary alcohol group can be further functionalized or can influence the material's properties through hydrogen bonding.
Future research in this area is anticipated to include:
Functional Polymers: The compound can act as a monomer or a functionalizing agent in the creation of polymers with tailored properties. For example, it could be used to synthesize polymers for drug delivery systems, where the tertiary alcohol group could be a point of attachment for therapeutic agents.
Surface Modification: The benzylic bromide allows for the covalent attachment of this molecule to the surfaces of various materials (e.g., silica, gold nanoparticles), imparting new functionalities. This could be used to create surfaces with specific wetting properties, biocompatibility, or catalytic activity.
Self-Assembling Systems: The amphiphilic nature that can be imparted by modifying the tertiary alcohol group could lead to the development of molecules that self-assemble into complex nanostructures, such as micelles or vesicles, with potential applications in nanotechnology and biomedicine.
Integration into Flow Chemistry and Automation for Scalable Synthesis
For the industrial production of this compound and its derivatives, moving from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and consistency.
Key research directions include:
Continuous Flow Bromination: The use of flow reactors for benzylic bromination has been shown to be highly efficient and scalable. acs.orgresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.orgrsc.org The small reaction volumes within flow reactors also enhance safety, particularly for highly exothermic or hazardous reactions. rsc.org
Automated Synthesis Platforms: The integration of automated synthesis platforms, potentially using capsule-based systems where reagents are pre-packaged, can accelerate the discovery and optimization of new derivatives. synplechem.com This approach allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries for further testing. synplechem.com
| Technology | Advantages for Synthesis | Future Research |
| Flow Chemistry | Enhanced safety, scalability, precise control, higher yields | Optimization of reactor design, integration of in-line analysis |
| Automated Synthesis | High-throughput screening, rapid library generation | Development of new reagent capsules, integration with purification |
Computational Design of Derivatives with Tunable Reactivity
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to predict the properties of new derivatives and guide synthetic efforts.
Future research will likely involve:
Structure-Property Relationship Studies: Using Density Functional Theory (DFT) and other computational methods to understand how modifying the substituents on the phenyl ring affects the reactivity of the benzylic bromide and the properties of the tertiary alcohol. biointerfaceresearch.com This can help in designing derivatives with specific electronic or steric properties.
Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, helping to optimize reaction conditions and catalyst design for the synthesis of the compound and its derivatives.
Virtual Screening: Designing virtual libraries of derivatives and using computational tools to screen them for potential applications, such as binding to specific biological targets, can significantly accelerate the discovery process. researchgate.netnih.gov
Expanding Applications in Interdisciplinary Research Fields
The unique structure of this compound opens up possibilities for its use in a wide range of interdisciplinary fields, moving beyond its role as a simple chemical intermediate.
Potential emerging applications include:
Medicinal Chemistry: The related compound, 2-(4-bromomethyl)phenylpropionic acid, is a key intermediate in the synthesis of the anti-inflammatory drug loxoprofen (B1209778) sodium. chemicalbook.com This suggests that derivatives of this compound could also serve as scaffolds for the development of new therapeutic agents. The tertiary alcohol group is a common feature in many bioactive molecules, and the benzylic bromide provides a handle for attaching the molecule to other pharmacophores. nih.gov
Agrochemicals: Similar to its use in pharmaceuticals, this compound could be a building block for new pesticides and herbicides. fishersci.ca
Bioconjugation and Chemical Biology: The reactive benzylic bromide can be used to attach this molecule to biomolecules, such as proteins or DNA, creating new probes for studying biological processes.
Materials Science and Photonics: Incorporation into conjugated polymers or attachment to photophysically active molecules could lead to new materials for organic electronics, sensors, or photodynamic therapy. mdpi.com
Q & A
Q. Advanced Research Focus
- Docking studies : Predict binding affinity to target enzymes (e.g., cytochrome P450) .
- QSAR models : Correlate substituent electronic effects (Hammett σ) with bioactivity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
